molecular formula C25H18N2O2S B2777649 6-Methyl-4-[(4-phenylquinazolin-2-yl)sulfanylmethyl]chromen-2-one CAS No. 712308-35-5

6-Methyl-4-[(4-phenylquinazolin-2-yl)sulfanylmethyl]chromen-2-one

Cat. No.: B2777649
CAS No.: 712308-35-5
M. Wt: 410.49
InChI Key: BAUZVVLOCNBQGR-UHFFFAOYSA-N
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Description

6-Methyl-4-[(4-phenylquinazolin-2-yl)sulfanylmethyl]chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromen-2-one core, a quinazoline moiety, and a phenyl group, making it a unique molecule with significant research interest.

Mechanism of Action

Target of Action

The primary target of 6-Methyl-4-[(4-phenylquinazolin-2-yl)sulfanylmethyl]chromen-2-one is the Signal transducer and activator of transcription 1-alpha/beta (STAT1-α/β) in Homo sapiens . STAT1-α/β is a critical component of the cellular signaling pathway, playing a key role in transmitting signals from the cell surface to the nucleus, leading to the activation of specific genes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-[(4-phenylquinazolin-2-yl)sulfanylmethyl]chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromen-2-one Core: This can be achieved through the condensation of salicylaldehyde with acetic anhydride in the presence of a base such as pyridine.

    Introduction of the Quinazoline Moiety: The quinazoline ring can be synthesized by reacting anthranilic acid with formamide under high-temperature conditions.

    Coupling Reaction: The final step involves the coupling of the chromen-2-one core with the quinazoline moiety. This is often done using a thiol-based linker, such as thiourea, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-[(4-phenylquinazolin-2-yl)sulfanylmethyl]chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the quinazoline moiety, where halogens can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Quinones and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

6-Methyl-4-[(4-phenylquinazolin-2-yl)sulfanylmethyl]chromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic properties.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylquinazoline: Shares the quinazoline moiety but lacks the chromen-2-one core.

    Chromen-2-one Derivatives: Similar core structure but different substituents.

    Thiourea Derivatives: Similar sulfur linkage but different aromatic groups.

Uniqueness

6-Methyl-4-[(4-phenylquinazolin-2-yl)sulfanylmethyl]chromen-2-one is unique due to its combined chromen-2-one and quinazoline structures, which confer distinct biological activities and potential therapeutic applications not seen in simpler analogs.

This compound’s unique structure and diverse reactivity make it a valuable subject for ongoing research in various scientific fields.

Properties

IUPAC Name

6-methyl-4-[(4-phenylquinazolin-2-yl)sulfanylmethyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2O2S/c1-16-11-12-22-20(13-16)18(14-23(28)29-22)15-30-25-26-21-10-6-5-9-19(21)24(27-25)17-7-3-2-4-8-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUZVVLOCNBQGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C=C2CSC3=NC4=CC=CC=C4C(=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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